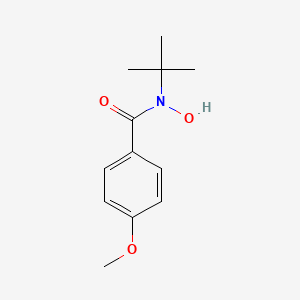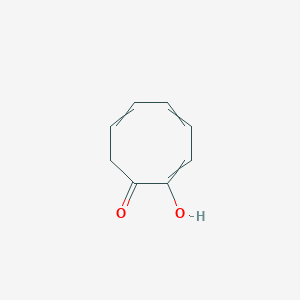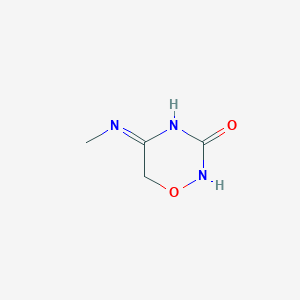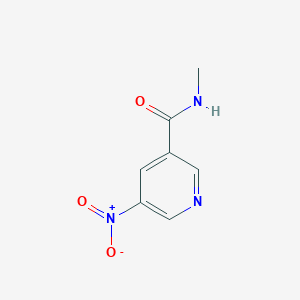![molecular formula C12H21BrO2 B14602659 2-[(7-Bromohept-5-EN-1-YL)oxy]oxane CAS No. 60851-93-6](/img/structure/B14602659.png)
2-[(7-Bromohept-5-EN-1-YL)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-Bromohept-5-en-1-yl)oxy]oxane is a chemical compound with the molecular formula C12H21BrO2 It consists of a brominated heptene chain attached to an oxane ring through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Bromohept-5-en-1-yl)oxy]oxane typically involves the reaction of 7-bromohept-5-en-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(7-Bromohept-5-en-1-yl)oxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The double bond in the heptene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can also be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated heptane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(7-Bromohept-5-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(7-Bromohept-5-en-1-yl)oxy]oxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the double bond in the heptene chain play crucial roles in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(7-Chlorohept-5-en-1-yl)oxy]oxane: Similar structure but with a chlorine atom instead of bromine.
2-[(7-Iodohept-5-en-1-yl)oxy]oxane: Similar structure but with an iodine atom instead of bromine.
2-[(7-Bromohept-4-en-1-yl)oxy]oxane: Similar structure but with the double bond at a different position.
Uniqueness
2-[(7-Bromohept-5-en-1-yl)oxy]oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs
Eigenschaften
CAS-Nummer |
60851-93-6 |
|---|---|
Molekularformel |
C12H21BrO2 |
Molekulargewicht |
277.20 g/mol |
IUPAC-Name |
2-(7-bromohept-5-enoxy)oxane |
InChI |
InChI=1S/C12H21BrO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h2,5,12H,1,3-4,6-11H2 |
InChI-Schlüssel |
UKBYHHWWZYWGDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCC=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)





![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)



![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)
